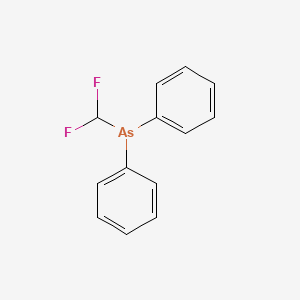
Difluoromethyl(diphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethyl(diphenyl)arsane is an organoarsenic compound characterized by the presence of a difluoromethyl group attached to a diphenylarsane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl(diphenyl)arsane typically involves the introduction of a difluoromethyl group to a diphenylarsane precursor. One common method involves the reaction of diphenylarsane with a difluoromethylating agent under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl(diphenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl(diphenyl)arsine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydride.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include difluoromethyl(diphenyl)arsine oxide, this compound hydride, and various substituted derivatives .
Scientific Research Applications
Difluoromethyl(diphenyl)arsane has several applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which difluoromethyl(diphenyl)arsane exerts its effects involves the interaction of the difluoromethyl group with molecular targets. The compound can act as a hydrogen-bond donor and acceptor, influencing the stability and reactivity of the target molecules. This interaction can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Difluoromethyl(diphenyl)phosphine
- Difluoromethyl(diphenyl)sulfane
- Difluoromethyl(diphenyl)amine
Uniqueness
Difluoromethyl(diphenyl)arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical and physical properties compared to its phosphorus, sulfur, and nitrogen analogs. These properties include differences in reactivity, stability, and biological activity .
Properties
Molecular Formula |
C13H11AsF2 |
|---|---|
Molecular Weight |
280.14 g/mol |
IUPAC Name |
difluoromethyl(diphenyl)arsane |
InChI |
InChI=1S/C13H11AsF2/c15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
AXJGCVABOXZEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















